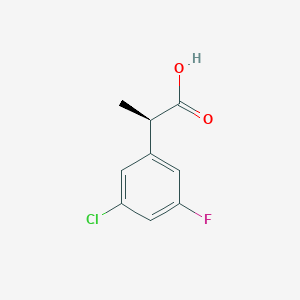
3-Fluoro-5-(2-methoxyethoxy)-4-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-(2-methoxyethoxy)-4-methylbenzoic acid is an organic compound with a complex structure that includes a fluorine atom, a methoxyethoxy group, and a methyl group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(2-methoxyethoxy)-4-methylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine group.
Fluorination: Introduction of the fluorine atom.
Etherification: Addition of the methoxyethoxy group.
Carboxylation: Introduction of the carboxylic acid group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often includes optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-5-(2-methoxyethoxy)-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid group.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield 3-Fluoro-5-(2-methoxyethoxy)-4-carboxybenzoic acid, while reduction of the carboxylic acid group can yield 3-Fluoro-5-(2-methoxyethoxy)-4-methylbenzyl alcohol.
Applications De Recherche Scientifique
3-Fluoro-5-(2-methoxyethoxy)-4-methylbenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-(2-methoxyethoxy)-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxyethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoro-5-methoxybenzoic acid
- 4-Methyl-3-fluorobenzoic acid
- 5-(2-Methoxyethoxy)-2-methylbenzoic acid
Uniqueness
3-Fluoro-5-(2-methoxyethoxy)-4-methylbenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the fluorine atom enhances its stability and lipophilicity, while the methoxyethoxy group increases its solubility and potential for biological interactions.
Propriétés
Formule moléculaire |
C11H13FO4 |
|---|---|
Poids moléculaire |
228.22 g/mol |
Nom IUPAC |
3-fluoro-5-(2-methoxyethoxy)-4-methylbenzoic acid |
InChI |
InChI=1S/C11H13FO4/c1-7-9(12)5-8(11(13)14)6-10(7)16-4-3-15-2/h5-6H,3-4H2,1-2H3,(H,13,14) |
Clé InChI |
PNQACVLYASVSDQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1F)C(=O)O)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


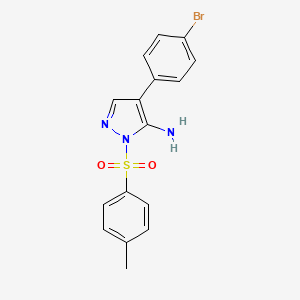
![tert-Butyl 2-(chloromethyl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B15227815.png)
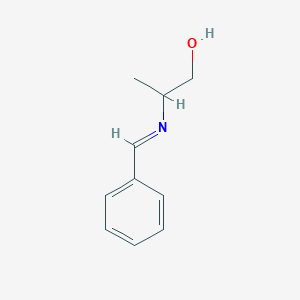
![2-Isobutyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B15227838.png)
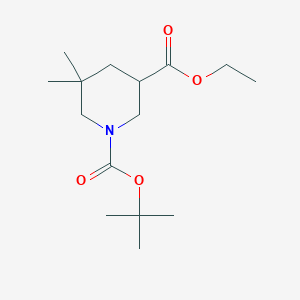
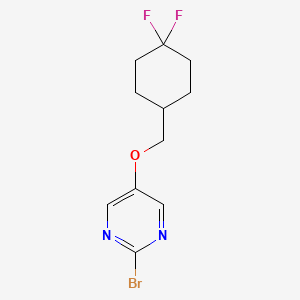
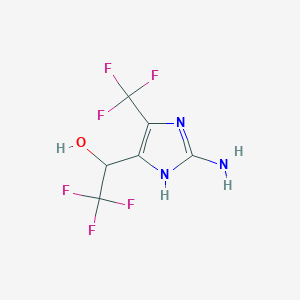
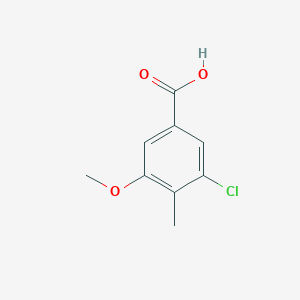
![(S)-1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine](/img/structure/B15227865.png)
![1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15227870.png)
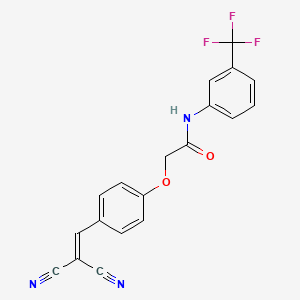

![2-Methyl-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B15227881.png)
